2-Amino-3-tert-butoxy-propan-1-ol

Description

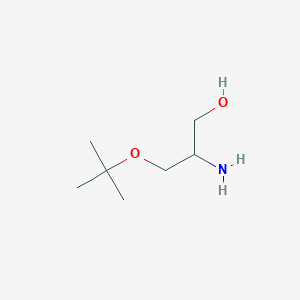

2-Amino-3-tert-butoxy-propan-1-ol: is an organic compound with the molecular formula C7H17NO2 and a molecular weight of 147.22 g/mol . It is characterized by the presence of an amino group, a tert-butoxy group, and a hydroxyl group attached to a propane backbone. This compound is typically found in an oily physical form and is used in various chemical and industrial applications .

Properties

IUPAC Name |

2-amino-3-[(2-methylpropan-2-yl)oxy]propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-7(2,3)10-5-6(8)4-9/h6,9H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXWMNRFMLMFAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308243-69-8 | |

| Record name | 2-amino-3-(tert-butoxy)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-tert-butoxy-propan-1-ol can be achieved through several methods. One common approach involves the reaction of tert-butyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide to form the intermediate tert-butoxy-2,3-epoxypropane . This intermediate is then reacted with ammonia to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl and amino groups are primary sites for oxidation:

-

Hydroxyl group oxidation : Under strong oxidizing conditions (e.g., KMnO₄ or CrO₃ in acidic media), the hydroxyl group may oxidize to a ketone or carboxylic acid. Steric hindrance from the tert-butoxy group could slow this process compared to simpler alcohols .

-

Amino group oxidation : The primary amine may oxidize to a nitro group (‑NO₂) or form imines (‑C=NH) under oxidative conditions. Theoretical studies on similar amino alcohols suggest hydrogen abstraction from the ‑NH₂ group by OH radicals could generate intermediates like imines or nitriles .

Key Products :

| Starting Material | Reagents/Conditions | Major Products |

|---|---|---|

| 2-Amino-3-(tert-butoxy)propan-1-ol | KMnO₄, H₂SO₄, heat | 3-(tert-Butoxy)-2-aminopropanoic acid |

| 2-Amino-3-(tert-butoxy)propan-1-ol | O₂, radical initiators | 2-Imino-3-(tert-butoxy)propan-1-ol |

Substitution Reactions

The tert-butoxy group’s ether linkage is susceptible to acid-catalyzed cleavage:

-

Acidic hydrolysis (e.g., HCl): The tert-butoxy group may cleave to yield tert-butanol and a diol intermediate, 2-amino-1,3-propanediol .

-

Nucleophilic substitution : The amino group can act as a nucleophile in alkylation or acylation reactions. For example, reaction with acetyl chloride forms an amide derivative .

Mechanistic Pathway for Ether Cleavage :

-

Protonation of the ether oxygen under acidic conditions.

-

Formation of a carbocation intermediate at the tert-butyl group.

-

Nucleophilic attack by water or chloride ions, yielding tert-butanol and a diol .

Esterification and Etherification

The hydroxyl group participates in typical alcohol reactions:

-

Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters like 2-amino-3-(tert-butoxy)propyl acetate .

-

Etherification : Under alkaline conditions, the hydroxyl group can form new ether linkages, though steric hindrance may limit reactivity.

Thermal and Radical Degradation

The compound’s stability under high temperatures or radical-rich environments is critical:

-

Thermal decomposition : The tert-butoxy group may decompose at elevated temperatures, releasing isobutene and forming 2-amino-1,3-propanediol .

-

Radical reactions : In atmospheric conditions, OH radicals abstract hydrogen from the amino group, leading to imine or nitrile formation. Computational studies on analogous compounds predict a rate constant of ~2.8 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ for OH radical interactions .

Comparative Reactivity with Structural Analogs

Scientific Research Applications

Chemistry

2-Amino-3-tert-butoxy-propan-1-ol serves as an intermediate in the synthesis of various organic compounds . It plays a crucial role in creating complex molecules used in pharmaceuticals and specialty chemicals. Its unique steric properties due to the tert-butoxy group allow for selective reactions that are beneficial in synthetic organic chemistry.

Biology

In biological research, TBOA is employed to study biochemical pathways and enzyme reactions . It can interact with specific molecular targets, influencing enzyme activity and protein folding. For example, its amino group can form hydrogen bonds with biological molecules, which is essential for understanding enzyme mechanisms.

Medicine

The compound is being investigated for its therapeutic potential , particularly in drug development. Studies have shown that derivatives of TBOA can exhibit anti-cancer properties by inhibiting specific signaling pathways related to tumor growth. For instance, compounds derived from TBOA have been evaluated for their efficacy against breast cancer cell lines, demonstrating significant anti-proliferative effects.

Industry

In industrial applications, this compound is utilized as a reagent in various processes , including the production of specialty chemicals and as a solvent. Its unique chemical properties make it valuable for developing new materials and formulations.

Case Studies

-

Anti-Cancer Activity:

A study explored the effectiveness of TBOA derivatives against triple-negative breast cancer (TNBC). The derivatives showed low micromolar IC₅₀ values against MDA-MB-231 cell lines, indicating potent anti-proliferative activity while exhibiting low toxicity against non-tumorigenic cells . -

Enzyme Interaction Studies:

Research has demonstrated that TBOA can modulate enzyme activity by affecting substrate binding through steric hindrance provided by the tert-butoxy group. This property is particularly useful in studying enzyme kinetics and mechanisms . -

Synthesis of Specialty Chemicals:

In industrial settings, TBOA has been used as a precursor for synthesizing novel polymers with enhanced properties, showcasing its versatility beyond traditional applications .

Mechanism of Action

The mechanism of action of 2-Amino-3-tert-butoxy-propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the tert-butoxy group can influence the compound’s solubility and reactivity. These interactions can affect enzyme activity, protein folding, and other biochemical processes .

Comparison with Similar Compounds

- 2-Amino-3-methoxy-propan-1-ol

- 2-Amino-3-ethoxy-propan-1-ol

- 2-Amino-3-isopropoxy-propan-1-ol

Comparison: 2-Amino-3-tert-butoxy-propan-1-ol is unique due to the presence of the bulky tert-butoxy group, which can significantly influence its steric and electronic properties. This makes it distinct from other similar compounds with smaller alkoxy groups, affecting its reactivity and applications .

Biological Activity

Overview

2-Amino-3-tert-butoxy-propan-1-ol is a compound of interest in both chemical and biological research due to its unique structural properties and potential applications. This article synthesizes information regarding its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure

The compound is characterized by the presence of an amino group and a tert-butoxy group attached to a propanol backbone. Its IUPAC name is 2-amino-3-tert-butoxypropan-1-ol, and it is often utilized in various fields such as medicinal chemistry and biochemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, which can modulate their activity. This mechanism is crucial for understanding its potential therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Interaction : The compound has been shown to affect enzyme mechanisms, potentially acting as an inhibitor or activator depending on the target enzyme.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to elucidate its efficacy against specific pathogens.

Case Studies

Several studies have investigated the biological effects of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound can inhibit certain enzymes involved in metabolic pathways, suggesting a role in drug metabolism .

- Toxicological Assessments : Toxicological studies have indicated that while the compound is generally well-tolerated, high concentrations may lead to cytotoxic effects in cultured cells .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-3-methoxypropan-1-ol | Methoxy group instead of tert-butoxy | Exhibits different enzyme interaction profiles |

| 2-Amino-3-hydroxypropan-1-ol | Hydroxy group instead of tert-butoxy | Demonstrated higher antimicrobial activity in preliminary studies |

Research Findings

Recent literature highlights various aspects of the compound's biological activity:

- A study published in Pharmacological Reviews discusses strategies for enhancing drug solubility and mentions compounds like this compound as potential candidates for drug formulation due to their favorable physicochemical properties .

- Another investigation focused on the metabolic pathways involving 2-amino derivatives, revealing insights into how modifications in structure can influence biological outcomes .

Q & A

Basic: What synthetic methodologies are recommended for 2-Amino-3-tert-butoxy-propan-1-ol, and how can reaction efficiency be optimized?

Answer:

The synthesis of this compound can be approached via nucleophilic substitution or reductive amination. For example, tert-butoxy groups are often introduced using tert-butyl-protecting agents in alcohol-containing precursors, as seen in analogous compounds like (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol . Key optimization strategies include:

- Catalyst selection : Use palladium or nickel catalysts for hydrogenation steps to enhance stereochemical control.

- Solvent systems : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates.

- Temperature control : Maintain reactions at 50–70°C to balance reactivity and side-product formation.

- Yield monitoring : Employ HPLC or GC-MS to track intermediate purity .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

Safety measures should align with guidelines for structurally similar amino alcohols (e.g., 1-Butoxy-2-propanol):

- Personal Protective Equipment (PPE) : Use EN 374-certified gloves and goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods with airflow ≥0.5 m/s to mitigate inhalation risks.

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced: How can researchers resolve contradictions in reported physicochemical properties of this compound derivatives?

Answer:

Discrepancies in properties (e.g., solubility, boiling points) often arise from variations in experimental conditions or analytical methods. To address this:

- Standardize protocols : Replicate measurements using identical equipment (e.g., DSC for melting points, Karl Fischer titration for moisture content).

- Control impurities : Purify samples via column chromatography or recrystallization before characterization .

- Cross-validate data : Compare results with computational models (e.g., COSMO-RS for solubility predictions) .

Advanced: What strategies enable stereochemical control during the synthesis of this compound?

Answer:

Stereochemical outcomes depend on reaction pathways and catalysts:

- Chiral auxiliaries : Incorporate (R)- or (S)-configured tert-butoxy precursors to direct stereochemistry .

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with transition metals to induce enantioselectivity .

- Analytical validation : Confirm stereochemistry via chiral HPLC or optical rotation measurements .

Basic: What analytical techniques are most effective for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups and confirms tert-butoxy/amino proton environments .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- FT-IR : Detects amine (N-H stretch ~3300 cm⁻¹) and hydroxyl (O-H stretch ~3400 cm⁻¹) groups .

Advanced: How does the tert-butoxy group influence the biological activity of this compound derivatives?

Answer:

The tert-butoxy group enhances lipophilicity, affecting membrane permeability and target binding. Methodological approaches include:

- Structure-activity relationship (SAR) studies : Synthesize analogs with varying substituents to assess bioactivity trends.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .

- In vitro assays : Test cytotoxicity and receptor affinity in cell lines (e.g., HEK293) to correlate structure with function .

Basic: What purification methods are optimal for isolating this compound from reaction mixtures?

Answer:

- Liquid-liquid extraction : Separate polar impurities using ethyl acetate/water biphasic systems.

- Column chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:3) .

- Distillation : Use reduced-pressure distillation (≤10 mmHg) for high-boiling-point fractions .

Advanced: How can computational modeling aid in predicting the reactivity of this compound?

Answer:

- DFT calculations : Optimize transition states to predict reaction pathways (e.g., Gaussian09 software) .

- pKa estimation : Tools like ACD/Labs predict protonation states affecting nucleophilicity .

- Solvent effects : Simulate solvation dynamics using COSMO-RS to optimize reaction media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.